(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride
Overview
Description
Scientific Research Applications
Enkephalinase Inhibition
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid hydrochloride: (AHPA) derivatives serve as inhibitors of enkephalinase(s). Enkephalins are endogenous opioid peptides involved in pain modulation. By inhibiting their breakdown, AHPA derivatives can enhance the anti-nociceptive effects of met5-enkephalin, potentially leading to improved pain management .
Antihypertensive Agents
The enantiomer of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is the N-terminal segment of the natural linear pentapeptide microginin . Microginin, isolated from the cyanobacterium Microcystis aeruginosa, exhibits antihypertensive activity by inhibiting angiotensin-converting enzyme (ACE), which regulates blood vessel constriction. The presence of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid contributes to this biological effect .
Bestatin Analogue
The derivative (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) is used as a bestatin analogue. Bestatin is a natural product with immunomodulatory properties and has been investigated for its potential in cancer therapy. AHPA-Val shares structural similarities with bestatin, making it an interesting candidate for further study .
Component of Linear Peptides
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid: is also present in linear peptides such as bestatin and valinoctin , both isolated from the same cyanobacterial species. These peptides exhibit diverse biological activities, including protease inhibition and antitumor effects .
Protein Kinase Inhibitors
The chiral α-hydroxy-β-amino acid fragment found in (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is essential in protein kinase inhibitor compounds like balanol and the anticancer drug taxol . These molecules play crucial roles in cancer treatment and signal transduction pathways .
Mechanism of Action
Target of Action
The primary targets of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride, also known as (2S,3R)-AHPA, are enkephalinases . Enkephalinases are enzymes that degrade enkephalins, which are endogenous opioid peptides that modulate the body’s response to pain .
Mode of Action
(2S,3R)-AHPA and its derivatives act as inhibitors of enkephalinases . By inhibiting these enzymes, (2S,3R)-AHPA prevents the breakdown of enkephalins, thereby enhancing their pain-relieving effects .
Biochemical Pathways
The inhibition of enkephalinases by (2S,3R)-AHPA leads to an increase in the levels of enkephalins. This results in the activation of opioid receptors, which are part of the body’s pain modulation pathway . The activation of these receptors can lead to analgesia, or a decreased sensation of pain .
Result of Action
The primary result of (2S,3R)-AHPA’s action is the augmentation of met5-enkephalin-induced anti-nociception . This means that it enhances the pain-relieving effects of met5-enkephalin, a specific type of enkephalin .
Safety and Hazards
properties
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVMPYQFOLATCK-RJUBDTSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride | |
CAS RN |
128223-55-2 | |
Record name | (2S,3R)-3-Amino-2-hydroxy-4-phenyl-butyric acidhydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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